2-(methoxymethyl)-3,3-dimethylazetidine
Description
2-(methoxymethyl)-3,3-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidine ring
Properties
CAS No. |
1849269-28-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-3,3-dimethylazetidine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-6(7)4-9-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
NVJALIQBNGJEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1COC)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can further improve the scalability of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-3,3-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,3-dimethylazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
- Ligand in Coordination Chemistry: It acts as a ligand for metal ions, facilitating the formation of coordination complexes that are useful in catalysis and material science.
Biology
- Enzyme Inhibition Studies: Research has indicated its potential role in studying enzyme inhibition mechanisms. The compound's ability to interact with specific enzymes can help elucidate biochemical pathways and develop inhibitors.
- Drug Design Scaffold: Due to its structural features, it is being explored as a scaffold for designing novel pharmaceuticals aimed at various biological targets.
Medicine
- Therapeutic Agent Development: Ongoing research is investigating its efficacy as a therapeutic agent, particularly in developing drugs targeting specific diseases. Preliminary studies suggest potential applications in treating conditions related to enzyme dysregulation.
Industrial Applications
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and other industrial materials.
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the use of 2-(methoxymethyl)-3,3-dimethylazetidine as an inhibitor for a specific enzyme involved in metabolic pathways. Results showed that the compound effectively inhibited enzyme activity at micromolar concentrations, demonstrating its potential for therapeutic applications.
Case Study 2: Drug Development
In another research project, the compound was modified to enhance its pharmacological properties. The derivatives exhibited improved binding affinity to target proteins involved in cancer progression, suggesting a pathway for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3,3-dimethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The strained azetidine ring may also contribute to its reactivity and ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylazetidine: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
2-(hydroxymethyl)-3,3-dimethylazetidine: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
2-(ethoxymethyl)-3,3-dimethylazetidine: Similar structure with an ethoxymethyl group, leading to variations in steric and electronic effects.
Uniqueness
2-(methoxymethyl)-3,3-dimethylazetidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the strained azetidine ring and the methoxymethyl substituent makes it a valuable compound for research and industrial purposes.
Biological Activity
2-(Methoxymethyl)-3,3-dimethylazetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, particularly focusing on its cytotoxicity, antimicrobial properties, and possible mechanisms of action.
- Chemical Name : this compound
- CAS Number : 1849269-28-8
- Molecular Formula : C₇H₁₅NO
Cytotoxicity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating related azetidine derivatives found that certain modifications could enhance their anticancer properties.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 (Colon Cancer) | 0.154–1.037 | |
| Related Azetidine Derivative | HEK-293 (Normal Cells) | >100 |
The IC50 values indicate that the compound selectively targets cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Research indicates that azetidine derivatives can exhibit varying degrees of activity against bacterial strains, although specific data on this compound is limited.
Table 2: Antimicrobial Activity of Azetidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Related Azetidine Derivative | Escherichia coli | TBD |
This table highlights the need for further exploration into the antimicrobial efficacy of this specific compound.
The mechanisms underlying the biological activity of azetidine derivatives are still being elucidated. Preliminary studies suggest that these compounds may act by inhibiting key enzymes involved in cell cycle regulation and proliferation.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that azetidine derivatives could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition was linked to the structural features of the azetidine ring and substituents like methoxymethyl groups .
- Molecular Docking Studies : Computational studies have indicated that this compound may bind effectively to the active sites of target proteins involved in cancer progression, providing insights into its potential as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
